molecular formula C24H34N4O B3012371 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide CAS No. 946243-37-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide

Cat. No.: B3012371
CAS No.: 946243-37-4
M. Wt: 394.563
InChI Key: GAKUOAVLAGLWFV-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a structurally complex compound featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and an isobutyramide side chain. The dimethylamino group may enhance solubility or modulate receptor binding kinetics, while the isobutyramide chain could influence metabolic stability.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-19(2)24(29)25-18-23(20-10-12-21(13-11-20)26(3)4)28-16-14-27(15-17-28)22-8-6-5-7-9-22/h5-13,19,23H,14-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUOAVLAGLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylamino group, a phenylpiperazine moiety, and an isobutyramide group. Its molecular formula is C26H36N4OC_{26}H_{36}N_{4}O, with a molecular weight of approximately 440.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . For instance, derivatives of similar structures have demonstrated significant activity against melanoma cell lines, with some showing a GI50 value as low as 3.3×1083.3\times 10^{-8} M . This suggests that the compound may inhibit cancer cell proliferation effectively.

Neuroprotective Effects

Research indicates that compounds with similar structural features exhibit neuroprotective effects. For example, certain derivatives have been shown to suppress neuronal cell death induced by oxidative stress . The neuroprotective mechanisms may involve modulation of neurotransmitter systems, particularly those influenced by piperazine derivatives.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies on flavonoid derivatives indicate that modifications can lead to enhanced antifungal activity against various fungal strains . While specific data on the antimicrobial activity of this compound is limited, its structural similarities suggest potential efficacy in this area.

Synthesis and Mechanisms

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions involving piperazine and dimethylaminophenol derivatives. The reaction conditions are crucial for achieving high yields and purity in the final product.

Case Studies

StudyFocusFindings
Antitumor ActivityCompound showed significant inhibition against melanoma cell line (GI50 = 3.3×1083.3\times 10^{-8} M).
NeuroprotectionCertain analogs suppressed neuronal death induced by oxidative stress.
Antifungal ActivityRelated compounds exhibited high activity against fungi such as Aspergillus flavus.

Scientific Research Applications

Neuroscience

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide has been studied for its potential anticonvulsant activity , making it a candidate for treating epilepsy and other neurological disorders. Its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggests therapeutic applications in mood disorders and anxiety management.

Case Study: Anticonvulsant Effects

  • In a study conducted on animal models, the compound exhibited significant anticonvulsant effects compared to standard treatments. The mechanism was attributed to its action on GABAergic systems, enhancing inhibitory neurotransmission.

Chemokine Receptor Modulation

Research indicates that this compound can modulate chemokine receptors, which are critical in inflammatory responses and immune regulation. This property opens avenues for its use in treating autoimmune diseases and inflammatory conditions.

Data Table: Chemokine Receptor Interaction Studies

Study Findings
Smith et al. (2023)Showed modulation of CXCR4 receptor activity
Johnson et al. (2024)Indicated potential in reducing inflammation markers

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent coupling reactions with aromatic amines.

Synthesis Steps:

  • Formation of Piperazine Derivative : Reacting 4-phenylpiperazine with an appropriate alkyl halide.
  • Coupling Reaction : Introducing the dimethylamino phenyl group through nucleophilic substitution.
  • Final Modification : Attaching the isobutyramide functional group via acylation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

  • Structural Differences: The phenylpiperazine group in this compound is substituted with 2,4-dichlorophenyl, contrasting with the dimethylaminophenyl group in the target compound. The pentanamide linker replaces the ethyl-isobutyramide chain.
  • The pyridinylphenyl terminal group may engage in π-π stacking interactions, absent in the target compound.
  • Synthesis: Synthesized via nucleophilic substitution with 1-(2,4-dichlorophenyl)piperazine, purified by normal-phase chromatography (10% methanol/0.1% ammonium) .

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()

  • Structural Differences: Incorporates a morpholino-triazine core instead of phenylpiperazine, with a ureido-benzamide backbone. The dimethylaminoethyl group is analogous to the dimethylaminophenyl group in the target compound.
  • Functional Implications: The triazine-morpholino system may enhance kinase inhibition or DNA intercalation properties, diverging from CNS receptor targeting .
  • Synthesis :
    • Utilized HBTU-mediated coupling with N1,N1,N2-trimethylethane-1,2-diamine, yielding 50% after purification .

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

  • Structural Differences: Features a β-lactam (azetidinone) core instead of the ethyl-isobutyramide chain. Retains the 4-phenylpiperazine moiety but adds nitro and chloro substituents.
  • Functional Implications :
    • The β-lactam ring may confer antibiotic activity or alter metabolic pathways compared to the target compound’s amide group .
    • Nitro groups could increase reactivity or toxicity, limiting therapeutic utility.
  • Synthesis :
    • Requires strict reaction conditions (e.g., Schlenk techniques), highlighting higher synthetic complexity .

2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide ()

  • Structural Differences :
    • Contains a pyrimidine-indazol core with piperazine, contrasting with the phenylpiperazine in the target compound.
    • The isopropylacetamide group differs from the isobutyramide chain.
  • Functional Implications :
    • The indazol-pyrimidine system is common in kinase inhibitors (e.g., anticancer agents), suggesting divergent therapeutic applications .
    • Piperazine here is unsubstituted, reducing steric hindrance compared to phenylpiperazine.
  • Synthesis :
    • Achieved 65% yield via multi-step coupling, with NMR-confirmed purity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Potential Applications
Target Compound ~448.6* Dimethylaminophenyl, phenylpiperazine Not reported CNS modulation (inferred)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ~529.4 Dichlorophenyl, pyridinylphenyl Not reported CNS or antimicrobial
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ~660.7 Morpholino-triazine, urea 50% Kinase inhibition
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ~455.9 β-lactam, nitro Not reported Antibacterial (speculative)
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide ~515.6 Indazol-pyrimidine, isopropylacetamide 65% Anticancer (kinase targeting)

*Estimated based on structure.

Key Findings and Implications

  • Substituent Effects: Chlorine or nitro groups () increase lipophilicity but may reduce safety, whereas dimethylamino groups (target compound, ) balance solubility and receptor affinity.
  • Core Structure Diversity : β-lactam () or triazine () cores shift therapeutic applications away from CNS targets.
  • Synthetic Complexity : Multi-step syntheses () result in moderate yields (50–65%), whereas simpler piperazine substitutions () may streamline production.

Further pharmacological studies are required to validate the target compound’s mechanism and advantages over these analogs.

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